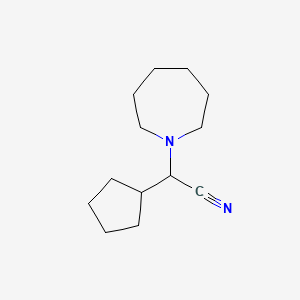

![molecular formula C11H13BrClNO B1293083 2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide CAS No. 1119450-46-2](/img/structure/B1293083.png)

2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide is a chemical compound that has been the subject of various studies due to its potential applications in fields such as polymer chemistry and materials science. While the exact compound is not directly studied in the provided papers, related compounds have been synthesized and analyzed, providing insights into the chemical behavior and properties that could be extrapolated to 2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide.

Synthesis Analysis

The synthesis of related compounds involves the reaction of halogenated phenols with acyl bromides or similar reagents in the presence of a base, such as pyridine or potassium carbonate, in a suitable solvent like DMF. For instance, 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was synthesized and analyzed using NMR, FT-IR spectroscopies, and high-resolution mass spectrometry, indicating a method that could potentially be adapted for the synthesis of 2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide . Similarly, the synthesis of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives via a Pd-catalyzed Suzuki cross-coupling reaction suggests a pathway that could be relevant for the arylation of 2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using single-crystal X-ray diffraction, which provides detailed information about the crystal system, space group, and cell dimensions. For example, the related compound with a coumarin moiety belongs to the monoclinic system with specific cell dimensions, which could give an idea of the crystalline nature that 2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide might exhibit . Additionally, the molecular structure and stability have been analyzed using computational methods such as HF and DFT, which could be applied to predict the structure of 2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through various reactions, including Suzuki cross-coupling, which is a powerful tool for creating carbon-carbon bonds and could be applicable to the functionalization of 2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide . The electronic properties and reactivity of these compounds have been studied using Frontier molecular orbital analysis, which could be indicative of how 2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide might behave in similar reactions.

Physical and Chemical Properties Analysis

The physical properties such as solubility have been studied for related compounds in various solvent mixtures using the polythermal method. For instance, the solubility of 2-chloro-N-(4-methylphenyl)propanamide in different solvent mixtures was found to increase with temperature, which could suggest similar solubility behavior for 2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide . The chemical properties, including hyperpolarizability and charge transfer within the molecule, have been analyzed using NBO, HOMO, and LUMO analysis, providing insights into the nonlinear optical properties that could also be relevant for 2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Arylsubstituted Halogen(thiocyanato)amides

Research has shown the synthesis of halogen(thiocyanato)amides like 2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide and their potential antibacterial and antifungal properties (Baranovskyi et al., 2018).

Development of Nonlinear Optical Materials

The compound has been studied for its potential in creating new organic electro-optic and non-linear optical materials. This involves synthesis and characterization through various techniques like UV-Vis, IR, NMR, and XRD (Prabhu & Rao, 2000).

Use in Fluorescent ATRP Initiator Synthesis

It's been used in the synthesis of fluorescent ATRP (Atom Transfer Radical Polymerization) initiators for polymerizations of acrylates, demonstrating efficiency in this role (Kulai & Mallet-Ladeira, 2016).

Applications in Organic Synthesis

Electrochemical Reduction Studies

The compound has been studied for its role in electrochemical reactions, particularly in the reduction of certain esters at vitreous carbon cathodes in specific solvents (Esteves et al., 2003).

Study on Arylation via Pd-Catalyzed Suzuki Cross-Coupling Reaction

This compound has been synthesized and its derivatives studied for their electronic and non-linear optical properties, providing insights into its reactivity and electronic properties (Nazeer et al., 2020).

Investigation of Bromination in Organic Synthesis

The role of 2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide in the bromination of organic compounds under various conditions has been explored, highlighting its utility in synthesizing bromo-substituted compounds (Shirinian et al., 2012).

Other Applications

Study of Deprotonation Reactions

Research has explored the reactivity of similar bromo-propanamides, demonstrating how different bases can lead to different products, such as β-lactams or acrylanilides (Pandolfi et al., 2019).

Exploration in Mutagenic Effects

There has been investigation into the mutagenic effects of chiral or racemic 2-bromo-propanamides on bacterial strains, providing insights into their biochemical interactions (Dolzani et al., 1992).

properties

IUPAC Name |

2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrClNO/c1-8(12)11(15)14-7-6-9-2-4-10(13)5-3-9/h2-5,8H,6-7H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRIKJWRPOBCYNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCC1=CC=C(C=C1)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101249535 |

Source

|

| Record name | 2-Bromo-N-[2-(4-chlorophenyl)ethyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101249535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide | |

CAS RN |

1119450-46-2 |

Source

|

| Record name | 2-Bromo-N-[2-(4-chlorophenyl)ethyl]propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-[2-(4-chlorophenyl)ethyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101249535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamide](/img/structure/B1293000.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B1293003.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[2-(dimethylamino)ethyl]-N-methylbenzamide](/img/structure/B1293006.png)

![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclohexyl-N-methylbenzamide](/img/structure/B1293007.png)

![3-(Benzylamino)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1293011.png)

![N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine](/img/structure/B1293014.png)

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoic acid](/img/structure/B1293018.png)

![3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1293019.png)

![[(2-Pyrrolidin-1-ylethyl)thio]acetic acid](/img/structure/B1293021.png)

![({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-methyl}thio)acetic acid](/img/structure/B1293022.png)

![3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid](/img/structure/B1293023.png)